REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][NH2:10].Cl.N[C:13]([O:20]CC)=[CH:14][C:15]([O:17][CH2:18][CH3:19])=O.C(=O)(O)[O-].[Na+]>C(O)C>[CH2:18]([O:17][C:15]1[CH2:14][C:13](=[O:20])[N:9]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[F:2])[N:10]=1)[CH3:19] |f:0.1,2.3,4.5|
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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Cl.FC1=C(C=CC=C1)NN
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Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
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Cl.NC(=CC(=O)OCC)OCC
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (3×75 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried with sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (100:0 to 0:100 hexanes:ethyl acetate)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1CC(N(N1)C1=C(C=CC=C1)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |